![molecular formula C14H15ClN2O3 B12449194 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide CAS No. 771522-93-1](/img/structure/B12449194.png)
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide is a complex organic compound featuring a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an amino-propanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitro group results in the formation of an amino group.
Scientific Research Applications
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide: shares similarities with other furan-based compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
771522-93-1 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
3-amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-12-3-2-8(6-9(12)15)11-4-5-13(20-11)10(16)7-14(17)18/h2-6,10H,7,16H2,1H3,(H2,17,18) |
InChI Key |
ODDITLNVCRNVAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)C(CC(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


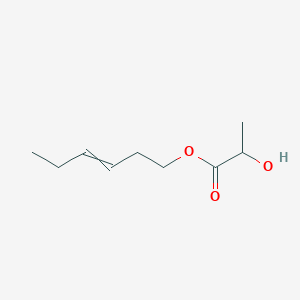
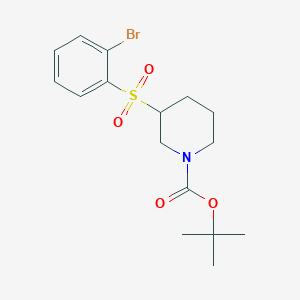
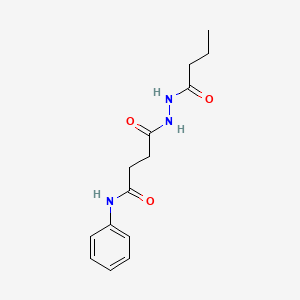
![N-[5-[2-(3-acetylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B12449126.png)
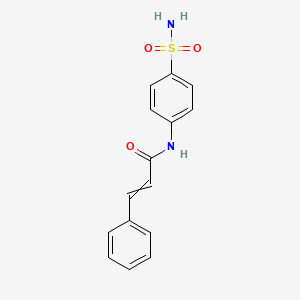
![2-amino-4-(naphthalen-1-yl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B12449140.png)
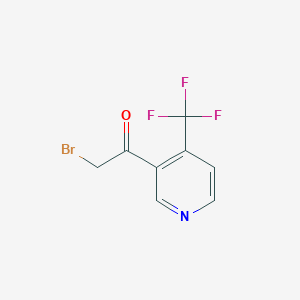
![N-[(2E)-3-Phenylprop-2-EN-1-YL]cyclopropanamine hydrochloride](/img/structure/B12449152.png)
![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12449155.png)
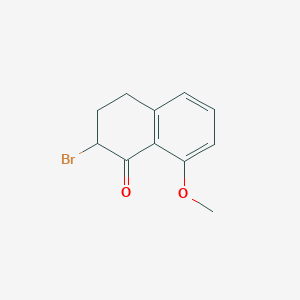

![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
